molecular formula C7H12OSi B085428 Ethyl-(furan-2-yl)-methylsilane CAS No. 13271-69-7

Ethyl-(furan-2-yl)-methylsilane

Katalognummer B085428
CAS-Nummer: 13271-69-7
Molekulargewicht: 140.25 g/mol
InChI-Schlüssel: VSYWMROZZGQJRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl-(furan-2-yl)-methylsilane is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields such as pharmaceuticals, materials science, and organic chemistry. This compound is known for its unique structure and properties, which make it a valuable tool in scientific research.

Wirkmechanismus

The mechanism of action of Ethyl-(furan-2-yl)-methylsilane is not fully understood, but it is believed to interact with specific biological targets through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the structure and function of the target molecule, which can have various biochemical and physiological effects.

Biochemische Und Physiologische Effekte

Ethyl-(furan-2-yl)-methylsilane has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, it has been shown to have potential as an antioxidant and for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Ethyl-(furan-2-yl)-methylsilane in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, its unique structure and properties make it a valuable tool for studying specific biological targets. However, one limitation is that the synthesis of this compound can be challenging and requires specific equipment and expertise.

Zukünftige Richtungen

There are various future directions for the use of Ethyl-(furan-2-yl)-methylsilane in scientific research. One potential area of focus is the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Furthermore, it has potential for use in the development of new materials and for the synthesis of other organic compounds. Overall, Ethyl-(furan-2-yl)-methylsilane has shown great promise as a valuable tool in scientific research.

Synthesemethoden

The synthesis of Ethyl-(furan-2-yl)-methylsilane involves the reaction of furan-2-carboxaldehyde with triethylsilane in the presence of a Lewis acid catalyst. This reaction yields the desired product in high yield and purity.

Wissenschaftliche Forschungsanwendungen

Ethyl-(furan-2-yl)-methylsilane has been extensively studied for its potential use in various scientific fields. In the pharmaceutical industry, this compound has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. Furthermore, it has been used as a building block for the synthesis of various organic compounds, including natural products and bioactive molecules.

Eigenschaften

CAS-Nummer

13271-69-7

Produktname

Ethyl-(furan-2-yl)-methylsilane

Molekularformel

C7H12OSi

Molekulargewicht

140.25 g/mol

IUPAC-Name

ethyl-(furan-2-yl)-methylsilane

InChI

InChI=1S/C7H12OSi/c1-3-9(2)7-5-4-6-8-7/h4-6,9H,3H2,1-2H3

InChI-Schlüssel

VSYWMROZZGQJRY-UHFFFAOYSA-N

SMILES

CC[SiH](C)C1=CC=CO1

Kanonische SMILES

CC[SiH](C)C1=CC=CO1

Synonyme

Methyl ethyl 2-furyl silane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.